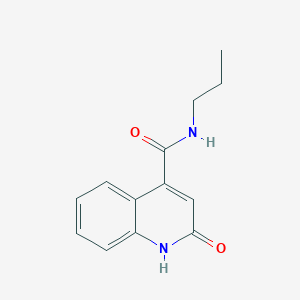

2-Hydroxy-N-propylquinoline-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-N-propyl-1H-quinoline-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-2-7-14-13(17)10-8-12(16)15-11-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPXUUKJZYSXPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC(=O)NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preclinical Biological Activity and Mechanism of Action Studies of 2 Hydroxy N Propylquinoline 4 Carboxamide Analogues

In Vitro Biological Screening Platforms for Quinoline (B57606) Carboxamides

General High-Throughput Screening Approaches for Biological Activity

High-throughput screening (HTS) is a foundational technology in drug discovery, enabling the rapid assessment of large chemical libraries for biological activity. ewadirect.comufl.edu For quinoline carboxamides, HTS is employed to identify lead compounds with potential therapeutic effects. This process integrates robotics, advanced biology, chemistry, and data science to test hundreds of thousands of compounds efficiently. ufl.edu

Biochemical and cell-based assays are the two primary HTS methods. ewadirect.com

Biochemical assays are used to assess the interaction of compounds with specific molecular targets, such as enzymes or receptors, in a controlled in vitro environment. ewadirect.com

Cell-based assays evaluate the effects of compounds on whole living cells, providing insights into cytotoxicity, cell proliferation, and other cellular functions. ewadirect.commdpi.com

These assays are typically conducted in microtiter plates with 96 or 384 wells, allowing for the simultaneous testing of numerous compounds. mdpi.com Furthermore, high-throughput virtual screening, a computational method, is often used to predict the binding affinity of compounds to target proteins, thereby narrowing down the number of candidates for experimental screening. ewadirect.com

Cellular Model Systems for Biological Evaluation (e.g., Cancer Cell Lines, Leishmania Promastigotes, Bacterial Strains)

The preclinical evaluation of quinoline carboxamides involves a variety of cellular models to determine their specific biological activities.

Cancer Cell Lines: A diverse panel of human cancer cell lines is utilized to screen for antiproliferative and cytotoxic effects. Commonly used lines include:

Breast Cancer: MCF-7, MDA-MB-231, MDA-MB-468, T47D. nih.govresearchgate.netmdpi.comnih.govresearchgate.net

Colon Cancer: HCT-116, SW480, CACO-2. researchgate.netnih.govresearchgate.net

Liver Cancer: HepG-2. researchgate.net

Lung Cancer: A549. mdpi.commdpi.com

Prostate Cancer: PC-3. researchgate.netnih.gov

Cervical Cancer: HeLa. nih.gov

Pancreatic Cancer: PANC-1. nih.gov

Leukemia: CCRF/CEM. nih.gov

Glioblastoma: U-87 MG. mdpi.com

Melanoma: COLO829, C32, A375. mdpi.comnih.gov

Leishmania Promastigotes and Amastigotes: To assess antileishmanial activity, researchers use both the promastigote and amastigote forms of the Leishmania parasite. oup.comasm.orgnih.govnih.gov Promastigotes, the flagellated form found in the insect vector, are often used for initial screening due to their ease of cultivation. asm.org However, the clinically relevant target is the amastigote form, which resides within host macrophages. asm.orgnih.gov Therefore, assays using macrophage cell lines (e.g., J774.1, RAW264.7) infected with Leishmania amastigotes are crucial for identifying clinically relevant compounds. nih.govmdpi.comnih.gov Species such as L. donovani, L. major, L. amazonensis, L. infantum, and L. panamensis are commonly used. oup.commdpi.comnih.gov

Bacterial Strains: The antibacterial activity of quinoline carboxamides is screened against a panel of Gram-positive and Gram-negative bacteria. lookchem.comresearchgate.netbohrium.comias.ac.in

Gram-positive strains frequently include Staphylococcus aureus (including methicillin-resistant S. aureus or MRSA), Streptococcus pyogenes, Bacillus cereus, and Micrococcus flavus. lookchem.comias.ac.insemanticscholar.org

Gram-negative strains often include Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Salmonella typhimurium. lookchem.comias.ac.insemanticscholar.org

Investigations into Specific Pharmacological Activities (Preclinical, in vitro)

Antiproliferative and Antineoplastic Activity in Cellular Models

Quinoline and quinolone carboxamides have demonstrated significant potential as anticancer agents. nih.gov A number of studies have synthesized and evaluated various derivatives for their ability to inhibit the growth of human cancer cell lines. nih.govnih.gov For instance, certain 6-cinnamamido-quinoline-4-carboxamide derivatives showed potent cytotoxicity against a range of cancer cell lines, with IC₅₀ values often in the low micromolar range (0.3 to <10 μM). nih.gov

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance anticancer potency. nih.govnih.gov For example, research on a series of 7-alkoxy-quinolin-4-amine derivatives indicated that a bulky alkoxy group at the 7-position and a two-carbon alkylamino side chain at the 4-position were favorable for antiproliferative activity. nih.gov One of the most potent compounds in this series, 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine , exhibited IC₅₀ values below 1.0 μM against several human tumor cell lines. nih.gov

Mechanistic studies have revealed that these compounds can induce apoptosis in cancer cells. The aforementioned potent compound was found to trigger apoptosis in colorectal cancer cells through a p53/Bax-dependent pathway by activating p53 transcriptional activity. nih.gov Other quinoline carboxamide derivatives have been shown to impair lysosome function, leading to the disruption of autophagy and subsequent apoptosis, as evidenced by caspase-9 activation and PARP cleavage. nih.gov

| Compound | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine | Various human tumor lines | <1.0 | nih.gov |

| 6-cinnamamido-quinoline-4-carboxamide derivatives (e.g., 5d, 5e, 5g, 5p, 5r) | Leukemia, bladder cancer, etc. | 0.3 - <10 | nih.gov |

| Quinoline-8-sulfonamide derivative 9a | A549 (Lung) | 223.1 µg/mL (0.496 mM) | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | COLO829 (Melanoma) | 168.7 µg/mL (0.376 mM) | mdpi.com |

Antimicrobial Activity (e.g., Antibacterial, Antifungal, Antileishmanial, Antitrypanosomal)

The quinoline carboxamide scaffold is a versatile platform for developing a wide range of antimicrobial agents.

Antibacterial and Antifungal Activity: Numerous quinoline derivatives have been synthesized and screened for their activity against various bacterial and fungal pathogens. lookchem.comresearchgate.netbohrium.comias.ac.in For example, a series of quinoline-3-carboxamides (B1200007) showed weak to moderate activity against both Gram-positive (S. aureus, MRSA) and Gram-negative (P. aeruginosa, K. pneumoniae, E. coli, S. typhimurium) bacteria, with minimum bactericidal concentrations (MBC) in the millimolar range. lookchem.com Another study synthesized hybrid molecules incorporating quinoline, pyrimidine, and morpholine (B109124) moieties, with some compounds showing significant potency against strains like S. aureus, E. coli, C. albicans, and A. niger. ias.ac.in

Antileishmanial and Antitrypanosomal Activity: Quinoline derivatives have shown significant promise in the search for new treatments for leishmaniasis. nih.govresearchgate.net Both the promastigote and the clinically relevant intracellular amastigote forms of Leishmania are used for in vitro evaluation. nih.govnih.gov Some 2-substituted quinolines have demonstrated potent activity against L. donovani amastigotes. nih.gov In one study, certain indolylquinoline derivatives inhibited the growth of L. donovani promastigotes by approximately 98% at a concentration of 10 mg/L. oup.com Structure-activity studies on 3-substituted quinolines revealed that a hydroxyl group at position 4 of the quinoline ring was crucial for antileishmanial activity against L. chagasi. nih.gov While many compounds show activity against the promastigote form, activity against the intracellular amastigote is a more critical indicator of potential clinical efficacy. nih.govnih.gov

| Compound Class | Organism | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Quinoline-3-carboxamide (5f) | S. aureus | MBC | 1.79 mM | lookchem.com |

| Quinoline-3-carboxamide (5b) | MRSA | MBC | 3.79 mM | lookchem.com |

| Indolylquinoline derivative | L. donovani promastigotes | % Inhibition (at 10 mg/L) | ~98% | oup.com |

| 3-Substituted quinoline (3b) | L. chagasi promastigotes | IC₅₀ | <0.8 µg/mL | nih.gov |

| 3-Substituted quinoline (3b) | L. chagasi-infected macrophages | Activity vs. Standard | 8.3-fold > pentavalent antimony | nih.gov |

Anti-inflammatory and Antioxidant Mechanisms

Quinoline derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents. researchgate.netalliedacademies.org The search for new compounds with these properties is driven by the need for effective treatments for a variety of conditions with fewer side effects. nih.govalliedacademies.org

Anti-inflammatory Activity: Certain quinoline-4-carboxylic and quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation models using RAW264.7 mouse macrophages. nih.gov Their activity was found to be comparable to the classical nonsteroidal anti-inflammatory drug (NSAID) indomethacin, without showing associated cytotoxicity in the inflamed macrophages. nih.gov The anti-inflammatory effects of quinoline derivatives are often linked to the inhibition of targets like cyclooxygenase (COX). nih.gov

Other Investigational Bioactivities (e.g., Enzyme Inhibition, Anti-HIV-1 Activity)

Analogues of 2-Hydroxy-N-propylquinoline-4-carboxamide have demonstrated a wide range of biological activities in preclinical studies, notably in enzyme inhibition and antiviral applications. The quinoline and quinolone carboxamide scaffold has proven to be a versatile framework for developing potent inhibitors of various enzymes. nih.gov

Enzyme Inhibition:

Quinoline-based compounds have been shown to inhibit a variety of enzymes that interact with DNA. nih.gov For instance, certain quinoline-4-carboxamide derivatives have been identified as inhibitors of protein kinases, human dihydroorotate (B8406146) dehydrogenase, and topoisomerase. nih.gov A series of 2-phenylquinoline-4-carboxylic acid derivatives were synthesized and evaluated as histone deacetylase (HDAC) inhibitors, with some compounds showing significant HDAC3 selectivity. frontiersin.org Specifically, compound D28 was identified as an HDAC3 selective inhibitor with potent in vitro anticancer activity. frontiersin.org Furthermore, N-hydroxy-2-arylisoindoline-4-carboxamides have been reported as potent and selective inhibitors of HDAC11. nih.gov

In the context of antimalarial research, a quinoline-4-carboxamide derivative, DDD107498, was found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, a novel mechanism for antimalarial drugs. acs.orgimperial.ac.ukresearchgate.net Additionally, some quinoline-based analogs have demonstrated the ability to inhibit DNA methyltransferases by intercalating into the DNA minor groove, leading to a conformational change in the enzyme. nih.gov Other studies have explored quinoline-3-carboxamides as potential inhibitors of ATM kinase, a key mediator in the DNA damage response pathway. researchgate.net

Anti-HIV-1 Activity:

The quinoline scaffold is also a key component in the development of agents against the Human Immunodeficiency Virus (HIV). Several quinoline derivatives have been designed and synthesized as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies have shown these compounds interacting with the allosteric site of the HIV-RT protein. nih.gov

Furthermore, 2-aryl quinolines have been identified as active compounds against HIV, with their mechanism of action appearing to be the inhibition of HIV transcription. nih.gov These compounds have been shown to affect the activity of transcription factors such as nuclear factor-kappaB (NF-kappaB) and specificity protein-1 (SP1). nih.gov Research into 2-phenylamino-4-phenoxyquinoline derivatives, designed through molecular hybridization of existing drugs, has also yielded potent HIV-1 RT inhibitors. mdpi.com Interestingly, some 4-oxoquinoline derivatives have shown anti-HIV-1 activity that persists even after the viral integration stage and can suppress p24 antigen production in latently infected cells. researchgate.net

Table 1: Investigational Bioactivities of Quinoline Carboxamide Analogues

| Biological Activity | Target/Mechanism | Compound Class/Example |

|---|---|---|

| Enzyme Inhibition | Protein Kinase, Topoisomerase, hDHODH | Quinoline and Quinolone Carboxamides |

| Enzyme Inhibition | Histone Deacetylase 3 (HDAC3) | 2-Phenylquinoline-4-carboxylic acid derivatives |

| Enzyme Inhibition | Histone Deacetylase 11 (HDAC11) | N-Hydroxy-2-arylisoindoline-4-carboxamides |

| Enzyme Inhibition | P. falciparum Elongation Factor 2 (PfEF2) | Quinoline-4-carboxamide (DDD107498) |

| Enzyme Inhibition | DNA Methyltransferases | Quinoline-based analogs |

| Enzyme Inhibition | ATM Kinase | Quinoline-3-carboxamides |

| Anti-HIV-1 Activity | Non-Nucleoside Reverse Transcriptase (NNRT) | Quinoline derivatives |

| Anti-HIV-1 Activity | HIV Transcription (NF-kappaB, Sp1) | 2-Aryl Quinolines |

| Anti-HIV-1 Activity | HIV-1 Reverse Transcriptase (RT) | 2-Phenylamino-4-phenoxyquinolines |

| Anti-HIV-1 Activity | Post-integration suppression | 4-Oxoquinolines |

Elucidation of Molecular Mechanisms of Action (in vitro, preclinical models)

The molecular mechanisms of action for bioactive quinoline-4-carboxamide analogues often involve direct inhibition of enzymes crucial for pathogen survival or disease progression. For example, the antimalarial compound DDD107498 acts through the inhibition of translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. acs.orgresearchgate.net

In the case of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking studies of 2-phenylamino-4-phenoxyquinoline derivatives revealed specific binding interactions. These compounds were found to interact with key amino acid residues in the enzyme's binding pocket, such as Lys101, His235, and Pro236 through hydrogen bonding, and with Tyr188, Trp229, and Tyr318 via π–π stacking. mdpi.com Similarly, other quinoline derivatives designed as NNRTIs showed hydrogen bonding with residues like Lys101, Lys103, and Tyr188, and π-interactions with Tyr188 and Tyr318. nih.gov

For HDAC inhibitors, the 2-substituted phenylquinoline-4-carboxylic acid group has been introduced as a novel "cap" moiety, which interacts with the target enzyme. frontiersin.org The specificity and potency of these inhibitors are often determined by the nature of the zinc-binding group, such as hydroxamic acid or hydrazide, and the linker connecting it to the quinoline scaffold. frontiersin.org

Beyond enzyme inhibition, quinoline-4-carboxamide analogues have been investigated for their ability to bind to and modulate cellular receptors. A study on quinoline-6-carboxamide (B1312354) derivatives identified them as moderately potent antagonists of the P2X7 receptor, a key player in inflammation and cancer. nih.gov Molecular docking studies predicted favorable interactions within the allosteric site of the receptor, with hydrogen bonding to residues such as Tyr628, Lys443, and Ser419 contributing to the binding affinity. nih.gov

Another class, 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives, has been identified as a new class of potent and selective agonists for the cannabinoid receptor 2 (CB2R). researchgate.net Molecular modeling suggested that these compounds interact with the CB2 receptor through a combination of hydrogen bonds and aromatic/hydrophobic interactions. researchgate.net

The biological effects of quinoline-4-carboxamide analogues are often a consequence of their ability to modulate cellular signaling pathways. For instance, certain derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function and induce apoptosis in cancer cells. nih.gov These compounds can disrupt autophagy, a cellular recycling process that cancer cells often rely on for survival, leading to the activation of apoptotic pathways. nih.gov

In the context of anti-HIV activity, quinoline-based compounds have been found to inhibit HIV transcription by modulating the activity of crucial transcription factors. nih.gov Specifically, they have been shown to target nuclear factor-kappaB (NF-kappaB) and specificity protein-1 (SP1), which are involved in the regulation of HIV gene expression. nih.gov

Identifying the specific molecular targets of novel bioactive compounds is a critical step in drug discovery. For quinoline derivatives, in silico target fishing techniques, such as Inverse Virtual Screening (IVS), have been employed. nih.gov This approach uses the structure of a molecule to screen against a library of potential biological targets to identify those with the highest binding affinity. nih.gov

A study utilizing IVS for a series of 2-aryl-quinoline-4-carboxylic acid derivatives identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity putative target. nih.gov Subsequent molecular docking and molecular dynamics simulations supported this finding, demonstrating stable binding of the compounds to LmNMT. nih.gov This integrated in silico approach provides a powerful strategy for identifying and validating the molecular targets of novel quinoline-4-carboxamide analogues, paving the way for further experimental verification. nih.gov

Table 2: Summary of Molecular Mechanisms

| Mechanism Category | Specific Mechanism | Compound Class |

|---|---|---|

| Enzyme Inhibition | Inhibition of translation elongation factor 2 (PfEF2) | Quinoline-4-carboxamide |

| Receptor Binding | Antagonism of P2X7 Receptor | Quinoline-6-carboxamide derivatives |

| Receptor Binding | Agonism of Cannabinoid Receptor 2 (CB2R) | 4-Oxo-1,4-dihydroquinoline-3-carboxamides |

| Cellular Pathway Modulation | Impairment of lysosome function, induction of apoptosis | 6-Cinnamamido-quinoline-4-carboxamide derivatives |

| Cellular Pathway Modulation | Inhibition of HIV transcription via NF-kappaB and Sp1 | Quinoline-based compounds |

| Target Identification | In silico identification of LmNMT as a target | 2-Aryl-quinoline-4-carboxylic acids |

Structure Activity Relationship Sar Studies of 2 Hydroxy N Propylquinoline 4 Carboxamide Derivatives

Impact of Substitutions on the Quinoline (B57606) Ring System on Biological Activity

Modifications to the bicyclic quinoline ring system have a profound effect on the biological activity of 2-hydroxyquinoline-4-carboxamide (B2963266) derivatives. The nature and position of substituents can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with biological targets.

In a series of antimalarial quinoline-4-carboxamides, substitutions at various positions on the quinoline ring were explored to enhance potency. The introduction of amines at the R³ position significantly influenced activity. For instance, incorporating a 4-morpholinopiperidine (B1299061) moiety resulted in a compound with an EC₅₀ of 0.15 μM. Further optimization by removing the basic morpholine (B109124) group led to derivatives with single-digit nanomolar potency against Plasmodium falciparum. acs.org This modification also improved permeability more than 20-fold, highlighting a dual benefit of specific ring substitutions. acs.org

Similarly, in the development of novel anticancer agents, substitutions on the quinoline ring of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides were systematically evaluated. Research findings indicate that the electronic nature of the substituent plays a critical role. Electron-donating groups, such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), at the C-6 and C-8 positions were found to be favorable for activity. Conversely, electron-withdrawing groups like chloro (-Cl) and fluoro (-F) at these positions also resulted in potent compounds, suggesting a complex relationship between electronic effects and anticancer efficacy. The position of the substituent is also a key determinant; for example, a chloro group at C-7 often leads to highly active compounds.

Table 1: Effect of Quinoline Ring Substitution on Anticancer Activity (PC-3 Cell Line) of N-(6-chlorobenzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide Derivatives

| Compound ID | Substitution (Position) | IC₅₀ (µM) |

|---|---|---|

| 1 | 6-CH₃ | 0.071 |

| 2 | 6-OCH₃ | 0.073 |

| 3 | 6-Cl | 0.069 |

| 4 | 7-Cl | 0.068 |

| 5 | 8-CH₃ | 0.075 |

| 6 | 8-OCH₃ | 0.072 |

| 7 | H (Unsubstituted) | >1.0 |

Data compiled from studies on N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamide derivatives.

These studies collectively demonstrate that the quinoline ring is not merely a scaffold but an active component in dictating biological response. Both the electronic properties and the specific location of substituents are critical parameters that can be fine-tuned to optimize the desired activity.

Role of the N-Propyl Moiety and its Alkyl Chain Modifications on Efficacy

The substituent attached to the carboxamide nitrogen, exemplified by the N-propyl group, is a crucial determinant of biological efficacy. Modifications to this alkyl moiety, including changes in chain length, flexibility, and the introduction of functional groups, can dramatically alter the compound's activity profile.

In the optimization of antimalarial quinoline-4-carboxamides, the N-alkyl moiety (designated as the R² substituent) was extensively studied. It was discovered that the presence of a basic nitrogen atom, such as in a pyrrolidine (B122466) ring, within this side chain was vital for potency. acs.org The length of the linker connecting this basic group to the carboxamide was also found to be critical. In one example, extending an alkyl linker from three to four carbons led to a significant 17-fold improvement in antiplasmodial activity, with the resulting compound showing an EC₅₀ of 4 nM. acs.org This suggests an optimal spatial arrangement is required for effective target engagement.

Conversely, excessive elongation of the alkyl chain can be detrimental to activity. In a related series of 4-hydroxy-2-quinolinone-3-carboxamides, N-methyl and N-phenyl analogs bearing a propyl substituent on the amide exhibited potent activity. However, extending this aliphatic chain to seven carbon atoms resulted in an inactive compound. nih.gov This indicates that while a certain length is beneficial, exceeding an optimal size can lead to a loss of efficacy, possibly due to steric hindrance or unfavorable physicochemical properties.

Table 2: Effect of N-Alkyl Moiety Modification on Antiplasmodial Activity

| Modification | Key Feature | EC₅₀ (nM) |

|---|---|---|

| Compound A | 3-carbon linker to morpholine | 68 |

| Compound B | 4-carbon linker to morpholine | 4 |

| Compound C | Pyrrolidine-containing side chain | 11 |

| Compound D | 4-fluoropiperidine side chain (reduced basicity) | 260 |

Data represents findings from the optimization of antimalarial quinoline-4-carboxamides. acs.org

Influence of the Carboxamide Linker and its Functionalization on Biological Response

The carboxamide linker itself (-CONH-) is a cornerstone of the molecular architecture, often participating in key hydrogen bonding interactions with biological targets. Its integrity and functionalization are, therefore, critical to the molecule's biological response.

The hydrogen atom on the amide nitrogen is frequently essential for activity. In studies of antimalarial quinoline-4-carboxamides, the importance of this N-H bond as a hydrogen bond donor was demonstrated. acs.org When this proton was replaced by capping the amide with a methyl group, a stark 87-fold decrease in potency against P. falciparum was observed. This strongly suggests that the amide N-H group is directly involved in a crucial interaction within the binding site of the target protein, which in this case is translation elongation factor 2 (PfEF2). acs.org

Correlation Between Specific Molecular Features and Observed Biological Efficacy

The biological efficacy of 2-hydroxy-N-propylquinoline-4-carboxamide derivatives is not determined by a single molecular feature but by the interplay of several structural and physicochemical properties. A clear correlation exists between specific molecular characteristics and the observed biological outcomes.

Future Perspectives and Emerging Research Directions for 2 Hydroxy N Propylquinoline 4 Carboxamide Research

Development of Novel and Green Synthetic Methodologies for Quinoline-4-carboxamides

The synthesis of quinoline (B57606) derivatives is evolving from traditional methods toward more sustainable and efficient "green" chemistry approaches. Historically, named reactions such as the Pfitzinger, Doebner-von Miller, and Conrad-Limpach syntheses have been employed, but these often require harsh conditions, toxic reagents, and result in significant waste. researchgate.netimist.ma The future of synthesizing 2-Hydroxy-N-propylquinoline-4-carboxamide and its analogues lies in methodologies that prioritize environmental and economic benefits. researchgate.net

Modern green approaches focus on several key areas:

Microwave and Light Irradiation: Using microwave or light assistance can dramatically reduce reaction times and improve yields. researchgate.netresearchgate.net

Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethylene (B1197577) glycol is a major focus. researchgate.net

Reusable Catalysts: The development and use of non-biodegradable and recyclable catalysts, including nanoparticles, minimizes waste and cost. researchgate.netresearchgate.net

These advancements aim to make the production of quinoline-4-carboxamides more sustainable, cost-effective, and scalable for potential pharmaceutical development. imist.maresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Quinoline Scaffolds

| Methodology | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Traditional (e.g., Pfitzinger, Skraup) | Classic named reactions often involving condensation of anilines or isatins under strong acid/base and high-temperature conditions. | Well-established and understood reaction mechanisms. | Harsh reaction conditions, low yields, use of toxic reagents, significant waste production. | researchgate.netimist.ma |

| Green/Novel (e.g., Microwave-Assisted) | Utilizes green principles such as microwave irradiation, eco-friendly solvents (water), and efficient, often recyclable, catalysts. | High yields, short reaction times, simple workup, reduced energy consumption, and environmental friendliness. | Requires specialized equipment (microwaves); catalyst development can be complex. | researchgate.netresearchgate.net |

Advanced Computational Approaches for Rational Drug Design and Optimization

Computational tools are indispensable in modern drug discovery for optimizing lead compounds like this compound. google.comexlibrisgroup.com These methods allow researchers to predict how a molecule will interact with a biological target, saving significant time and resources compared to traditional screening methods. sysrevpharm.org

Key computational techniques applied to quinoline-carboxamide research include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.govopenmedicinalchemistryjournal.com It was used to investigate the binding modes of novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives with the PDK1 protein, a target in colorectal cancer. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational changes of a protein-ligand complex over time, offering a more dynamic picture of the interaction than static docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, helping to guide the design of more potent analogues. openmedicinalchemistryjournal.com

Virtual Screening: This method involves computationally screening large libraries of compounds to identify those most likely to bind to a specific drug target, accelerating the discovery of new hits. google.comopenmedicinalchemistryjournal.com

These in-silico approaches enable the rational design and optimization of quinoline-4-carboxamide derivatives, improving their efficacy, selectivity, and pharmacokinetic profiles before they are synthesized. nih.govresearchgate.net

Table 2: Application of Computational Methods in Quinoline-Carboxamide Drug Design

| Computational Method | Primary Function | Example Application for Quinoline Scaffolds | Reference |

|---|---|---|---|

| Molecular Docking | Predicts ligand-receptor binding mode and affinity. | Evaluating the binding of quinolinone carboxamides to the LOX enzyme and quinoline-4-carboxamides to the PDK1 protein. | nih.govnih.gov |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules to assess the stability and dynamics of the protein-ligand complex. | Exploring conformational changes during the interaction of quinoline-4-carboxamide derivatives with their target protein. | nih.gov |

| Virtual Screening | Rapidly screens large compound libraries to identify potential hits. | Identifying novel quinoline-based compounds with potential therapeutic activity from extensive databases. | openmedicinalchemistryjournal.com |

| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | Evaluating the drug-likeness of newly designed quinoline-4-carboxamide derivatives to prioritize candidates for synthesis. | nih.gov |

Exploration of New Biological Targets and Signaling Pathways for Quinoline-Carboxamide Scaffolds

A significant area of future research is identifying and validating new biological targets for the quinoline-carboxamide scaffold. While historically known for antimalarial activity, recent studies have shown these compounds can modulate a wide range of targets relevant to other diseases. nih.govacs.org This expansion of the therapeutic landscape is a key direction for compounds like this compound.

Emerging targets and pathways for quinoline-carboxamides include:

Cancer: Derivatives have been developed as antagonists of the P2X7 receptor, which can attenuate signaling pathways like PI3K/AKT/GSK3/MYCN involved in glioblastoma growth. nih.gov Other analogues have been designed to inhibit phosphatidylinositol 3-kinase (PI3Kα) or PDK1 to overcome chemo-resistance in colorectal cancer. nih.govmdpi.com

Inflammation and Immune Disorders: Certain quinolinone-carboxamides show potent immunosuppressive effects on IL-2 release from T-cells, suggesting their use in treating T-cell-mediated immune disorders. mdpi.com

Enzyme Inhibition: The quinoline scaffold has been effectively used to design inhibitors for various isoforms of carbonic anhydrase (CA), enzymes involved in numerous physiological processes. nih.gov

The versatility of the quinoline-carboxamide structure allows for fine-tuning to achieve high affinity and selectivity for a diverse array of biological targets, opening up new therapeutic possibilities. nih.govnih.gov

Table 3: Investigated Biological Targets for Quinoline-Carboxamide Derivatives

| Biological Target | Associated Disease/Condition | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| P2X7 Receptor (Antagonist) | Cancer (Glioblastoma, Breast Cancer) | PI3K/AKT/GSK3/MYCN, HIF1-VEGF | nih.gov |

| PDK1 (Inhibitor) | Colorectal Cancer (Chemo-resistance) | Apoptosis Pathways | nih.gov |

| Carbonic Anhydrase (CA) Isoforms | Various (e.g., Glaucoma, Cancer) | pH regulation, ion transport | nih.gov |

| Phosphatidylinositol 3-kinase (PI3Kα) | Cancer | PI3K/AKT/mTOR pathway | mdpi.com |

| T-cell Activation Pathways | Immune Disorders | IL-2 Signaling | mdpi.com |

Strategic Design of Multi-Targeting Quinoline-Carboxamide Agents for Complex Diseases

Complex diseases such as cancer, neurodegenerative disorders, and autoimmune diseases are often driven by multiple pathological factors. nih.gov This complexity makes single-target drugs insufficient. A promising strategy is the design of multi-target agents—single molecules engineered to interact with multiple specific targets simultaneously. nih.gov The quinoline-carboxamide scaffold is well-suited for this approach.

The rationale behind multi-target drug design includes:

Enhanced Efficacy: Simultaneously modulating multiple disease-relevant pathways can lead to synergistic therapeutic effects. nih.gov

Overcoming Drug Resistance: By hitting multiple targets, these agents can be more effective against the development of drug resistance.

Research has demonstrated the potential of this strategy. For instance, quinolinone carboxamide derivatives have been developed as multi-target agents with combined antioxidant and lipoxygenase (LOX) inhibitory activity, which is beneficial for treating diseases with inflammatory and oxidative stress components. nih.gov The future design of agents based on this compound will likely incorporate this multi-targeting paradigm to create more effective therapies for complex multifactorial diseases. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.